molecular formula C21H26ClN3O4S B13428817 Perphenazine Sulfoxide N1,N4-Dioxide

Perphenazine Sulfoxide N1,N4-Dioxide

Cat. No.: B13428817
M. Wt: 452.0 g/mol
InChI Key: FKIPHBFBSDIYMI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Perphenazine Sulfoxide N1,N4-Dioxide involves the oxidation of Perphenazine. The reaction typically uses strong oxidizing agents under controlled conditions to ensure the formation of the sulfoxide and dioxide groups. Industrial production methods may involve the use of mixed solvents such as toluene and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

Perphenazine Sulfoxide N1,N4-Dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: It can be reduced back to Perphenazine under specific conditions.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfoxide and dioxide groups.

Common reagents used in these reactions include strong oxidizing agents for oxidation and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Perphenazine Sulfoxide N1,N4-Dioxide has several scientific research applications:

Comparison with Similar Compounds

Perphenazine Sulfoxide N1,N4-Dioxide can be compared with other phenothiazine derivatives such as:

    Perphenazine: The parent compound, which is a typical antipsychotic.

    Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.

    Fluphenazine: A higher potency phenothiazine derivative used in the treatment of schizophrenia.

The uniqueness of this compound lies in its specific oxidation state and its use as an impurity reference material in pharmaceutical testing .

Properties

Molecular Formula

C21H26ClN3O4S

Molecular Weight

452.0 g/mol

IUPAC Name

2-[4-[3-(2-chloro-5-oxophenothiazin-10-yl)propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol

InChI

InChI=1S/C21H26ClN3O4S/c22-17-6-7-21-19(16-17)23(18-4-1-2-5-20(18)30(21)29)8-3-9-24(27)10-12-25(28,13-11-24)14-15-26/h1-2,4-7,16,26H,3,8-15H2

InChI Key

FKIPHBFBSDIYMI-UHFFFAOYSA-N

Canonical SMILES

C1C[N+](CC[N+]1(CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl)[O-])(CCO)[O-]

Origin of Product

United States

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